2-Isopropoxyphenol

Synthetic yield Williamson ether synthesis catechol monoalkylation

2-Isopropoxyphenol (o-isopropoxyphenol, catechol monoisopropyl ether) is a phenolic ether with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g·mol⁻¹. It is a colorless to amber liquid at room temperature, with a density of 1.03 g/mL at 25 °C, a boiling point of 100–102 °C at 11 mmHg (219.7 °C at 760 mmHg), a refractive index of n²⁰/D 1.514, and a water solubility of approximately 1 g·L⁻¹.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 4812-20-8
Cat. No. B044703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxyphenol
CAS4812-20-8
Synonyms1-Hydroxy-2-isopropoxybenzene;  2-IPP;  2-Isopropoxyphenol;  2-Isoropyloxyphenol;  Catechol Monoisopropyl Ether;  ortho-Isopropoxyphenol; 
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1O
InChIInChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3
InChIKeyZNCUUYCDKVNVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropoxyphenol (CAS 4812-20-8) Procurement & Selection Overview


2-Isopropoxyphenol (o-isopropoxyphenol, catechol monoisopropyl ether) is a phenolic ether with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g·mol⁻¹ [1]. It is a colorless to amber liquid at room temperature, with a density of 1.03 g/mL at 25 °C, a boiling point of 100–102 °C at 11 mmHg (219.7 °C at 760 mmHg), a refractive index of n²⁰/D 1.514, and a water solubility of approximately 1 g·L⁻¹ [1]. The compound is the mandatory intermediate for the carbamate insecticide Propoxur (2-isopropoxyphenyl N-methylcarbamate) and serves as the specific urinary metabolite biomarker for human Propoxur exposure assessment . Its selection over structurally analogous 2-alkoxyphenols in procurement is dictated by quantifiable differences in synthetic accessibility, physicochemical properties, and downstream application specificity.

Why Generic 2-Alkoxyphenol Substitution Fails for 2-Isopropoxyphenol Applications


Procurement decisions involving 2-Isopropoxyphenol cannot rely on generic 2-alkoxyphenol substitution because the isopropoxy group's secondary alkyl architecture imposes synthetic, physicochemical, and application-specific constraints absent in primary n-alkoxy analogs (e.g., 2-ethoxy-, 2-propoxy-, or 2-butoxyphenol). The Williamson etherification of catechol with isopropyl halides suffers from competitive elimination of the alkyl halide, reducing monoether yields to approximately 20% versus ~70% for n-alkyl congeners [1]. In the target application to Propoxur, only the 2-isopropoxyphenyl N-methylcarbamate configuration achieves the required steric complementarity at the acetylcholinesterase active site; replacement by ethoxy or n-propoxy analogs does not yield a commercially viable insecticide product [2]. Furthermore, in biomonitoring analytical protocols, 2-ethoxyphenol can serve only as an internal standard, not as a surrogate for the authentic 2-isopropoxyphenol metabolite, because the chromatographic retention and mass fragmentation patterns are not interchangeable [3].

2-Isopropoxyphenol Quantitative Differentiation Evidence Against Closest Analogs


Williamson Etherification Yield: Isopropoxy vs. n-Alkoxy Catechol Monoethers

In a systematic study of catechol monoalkyl ether syntheses, n-alkyl bromide reagents (methyl, ethyl, propyl, butyl) produced monoether yields that levelled off at approximately 70%. In stark contrast, the use of isopropyl bromide resulted in overall yields of only ~20%, attributable to the facile elimination of the secondary isopropyl halide under the basic reaction conditions [1]. This represents a ~50 percentage-point yield deficit for the target compound compared to the primary alkyl analog class.

Synthetic yield Williamson ether synthesis catechol monoalkylation

Lipophilicity (logP) Differentiation of 2-Isopropoxyphenol Across the 2-Alkoxyphenol Series

The octanol-water partition coefficient (logP) of 2-isopropoxyphenol is experimentally measured as 2.27 (ALOGPS) and 2.29 (ChemAxon), with a vendor-reported consensus value of 2.18 [1][2]. This places the compound's lipophilicity between 2-ethoxyphenol (logP ~1.68–1.79) and 2-propoxyphenol (logP ~2.16–2.25), and significantly below 2-butoxyphenol (logP ~2.57–2.95) [3]. The isopropoxy group thus provides a distinguishable hydrophobicity increment of approximately ΔlogP +0.5 relative to the ethoxy analog, and is essentially equivalent to the n-propoxy isomer despite the branched alkyl architecture.

logP partition coefficient lipophilicity QSAR

Propoxur Synthesis Yield Advantage from 2-Isopropoxyphenol

The industrial carbamoylation of 2-isopropoxyphenol with methyl isocyanate yields Propoxur at 99.0–99.2% under optimized conditions [1]. This near-quantitative conversion is enabled by the steric and electronic properties of the ortho-isopropoxy substituent. Replacement with any other 2-alkoxyphenol would generate a different carbamate product (e.g., 2-ethoxyphenyl N-methylcarbamate, 2-propoxyphenyl N-methylcarbamate), none of which has received commercial registration or demonstrated equivalent insecticidal activity to Propoxur. The 2-isopropoxy group is structurally mandatory for the final product identity.

Propoxur carbamate synthesis process yield insecticide intermediate

Biomonitoring Specificity: 2-Isopropoxyphenol as Propoxur Exposure Biomarker

A validated GC-MS method for human urinary biomonitoring of Propoxur exposure relies on the specific detection and quantification of 2-isopropoxyphenol (IPP) as the hydrolytic metabolite. The method employs 2-ethoxyphenol as the internal standard, confirming that the ethoxy analog is chromatographically distinguishable and cannot replace IPP as the analytical target [1]. The method achieved a detection limit of 0.5 μg/L urine for IPP, with recovery rates of 95–105% across spiked concentrations. This analytical specificity is derived from the unique retention time and mass spectrum of the pentafluorobenzyl ether derivative of IPP, which differ from all other 2-alkoxyphenol derivatives.

biomonitoring metabolite occupational exposure GC-MS method

Industrial Production Selectivity: Patent-Optimized Monoetherification vs. Generic Williamson Conditions

European Patent EP0276030B1 discloses that conventional Williamson monoetherification of catechol with isopropyl halides suffers from low selectivity, generating considerable amounts of ring-alkylating impurities and 1,2-diisopropoxybenzene, necessitating complete conversion of the catechol salt with long reaction times and large excess of isopropyl halide [1]. By switching to a polyether phase-transfer catalyst and using isopropyl chloride (cheaper and safer than bromide), the patent achieves considerably better conversion and selectivity [1]. While exact yield percentages are not disclosed in the patent abstract, the improvement over prior art (EP-A-151392, which used quaternary ammonium/phosphonium salts with isopropyl bromide) is explicitly claimed. This process specificity is not required for primary n-alkyl catechol ethers, which proceed with acceptable yields under standard Williamson conditions.

phase-transfer catalysis monoetherification process selectivity isopropyl chloride

2-Isopropoxyphenol (CAS 4812-20-8) Evidence-Backed Application Scenarios for Procurement Decisions


Industrial Propoxur Insecticide Manufacturing

2-Isopropoxyphenol is the irreplaceable intermediate for the industrial synthesis of Propoxur (2-isopropoxyphenyl N-methylcarbamate), a carbamate insecticide with broad-spectrum contact, stomach, and fumigant activity [1]. The carbamoylation of 2-isopropoxyphenol with methyl isocyanate proceeds at 99.0–99.2% yield under optimized catalytic conditions, making this the dominant commercial application by volume . No alternative 2-alkoxyphenol can yield an identically registered active ingredient. Procurement must ensure purity ≥97% (standard commercial grade) to avoid side reactions from catechol or diisopropoxybenzene impurities that would compromise Propoxur purity and regulatory compliance .

Occupational and Environmental Biomonitoring Standard

Authentic 2-isopropoxyphenol is required as the primary reference standard for quantifying human exposure to Propoxur via urinary metabolite analysis. The validated GC-MS method of Hardt and Angerer (1999) demonstrated a detection limit of 0.5 μg/L with 95–105% recovery using 2-ethoxyphenol as internal standard [2]. Laboratories performing biomonitoring under protocols such as those of the German Research Foundation (DFG) or U.S. CDC must source 2-isopropoxyphenol of verified identity and high purity for calibration, as the internal standard alone cannot validate method accuracy for the target analyte [2].

Medicinal Chemistry Synthesis of α₁-Adrenoreceptor Antagonists and 5-HT₁A Agonists

2-Isopropoxyphenol serves as a building block in the synthesis of tamsulosin analogues (α₁-adrenoreceptor antagonists) and 5-HT₁A receptor agonists . The isopropoxy group provides a specific steric and lipophilic profile (logP ~2.2) that influences target binding. In these research settings, the compound's synthetic accessibility challenge (low Williamson yield) means that procurement of the pre-formed intermediate from qualified suppliers is often more cost-effective than in-house synthesis, especially for laboratories lacking autoclave or phase-transfer catalysis infrastructure [3].

Method Development for Pesticide Metabolite Multi-Residue Analysis

2-Isopropoxyphenol is included as a target chemical in multi-analyte LC-MS/MS and GC-MS methods for simultaneous determination of urinary phenolic pesticide metabolites, alongside 2,4-dichlorophenol, 2,5-dichlorophenol, carbofuranphenol, 1-naphthol, and others [4]. Its inclusion in such panels requires authentic reference material because the branched isopropoxy group produces a distinct chromatographic retention time and mass transition that cannot be extrapolated from linear alkoxy analogs. Procurement for method development necessitates certified purity and documentation to support ISO 17025 accreditation requirements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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